7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
CAS No.: 533888-01-6
Cat. No.: VC5204411
Molecular Formula: C22H15F2N3O4
Molecular Weight: 423.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533888-01-6 |
|---|---|
| Molecular Formula | C22H15F2N3O4 |
| Molecular Weight | 423.376 |
| IUPAC Name | 7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C22H15F2N3O4/c23-15-5-1-13(2-6-15)21-18-11-16(24)7-10-19(18)25-20(28)12-26(21)22(29)14-3-8-17(9-4-14)27(30)31/h1-11,21H,12H2,(H,25,28) |
| Standard InChI Key | LIKKPYSJZJCAJV-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Introduction
Synthesis and Chemical Reactivity
The synthesis of benzodiazepine derivatives typically involves multi-step organic synthesis techniques. While specific methods for 7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one are not detailed, similar compounds often require careful control of reaction conditions to achieve high yields and purity.
Comparison with Similar Compounds
Similar benzodiazepine compounds include:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Diazepam | 7-Chloro-1-methyl-5-(2'-oxo)benzodiazepine | Common anxiolytic; simpler structure. |
| Flurazepam | 7-Chloro-1-methyl-N-[2-(o-fluorobenzoyl)]benzodiazepine | Different substituent pattern affecting activity. |
| Desalkylflurazepam | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Lacks nitro group; used as a reference standard. |
Potential Biological Activities
While there is no specific research on the biological activities of 7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, benzodiazepines generally exhibit anxiolytic, sedative, and muscle relaxant properties. The presence of nitro and fluorinated groups may influence its interaction with biological targets, potentially enhancing its activity compared to simpler benzodiazepines.
Safety and Handling
Given the lack of specific safety data, general precautions for handling organic compounds should be applied. This includes wearing protective gear and ensuring proper ventilation to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume